

# A Technical Guide to the Chemical Structure and Properties of Fluazinam

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## Compound of Interest

Compound Name: Fluazinam

Cat. No.: B131798

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## Introduction

**Fluazinam** is a broad-spectrum, protective contact fungicide belonging to the diarylamine and 2,6-dinitroaniline chemical classes.<sup>[1][2]</sup> First described in 1992 by researchers at Ishihara Sangyo Kaisha, it has become a significant agrochemical for controlling a variety of fungal pathogens in crops such as potatoes, peanuts, and grapevines.<sup>[1][2]</sup> Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, a multi-site disruption of energy production.<sup>[1][3][4]</sup> This technical guide provides an in-depth overview of **Fluazinam**'s chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and scientists in drug and pesticide development.

## Chemical Identity and Structure

**Fluazinam** is chemically identified as a substituted diarylamine.<sup>[1][3]</sup> The core structure consists of a 2-amino-5-(trifluoromethyl)pyridine group where one amino hydrogen is replaced by a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.<sup>[3]</sup>

Table 1: Chemical Identifiers for **Fluazinam**

Identifier	Value
IUPAC Name	3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[3][5]
CAS Number	79622-59-6[1][3][6]
Molecular Formula	C <sub>13</sub> H <sub>4</sub> Cl <sub>2</sub> F <sub>6</sub> N <sub>4</sub> O <sub>4</sub> [3][4][6]
Molecular Weight	465.09 g/mol [3][6]

| Synonyms | IKF-1216, Shirilan, Frowncide, Omega, Allegro, Sekoya[4][7][8] |

## Physicochemical Properties

**Fluazinam** is a light yellow crystalline solid under standard conditions.[3] It exhibits low water solubility and low volatility, which influences its environmental fate and application methods.[5] It is generally stable to heat, acid, and alkali.[3]

Table 2: General Physicochemical Properties

Property	Value	Conditions
Physical Form	Light yellow crystals[3]	20 °C, 1 atm
Odor	Pungent[3]	23 °C
Melting Point	115-117 °C[3][5]	-
Boiling Point	376.1 °C (Predicted)[1][9]	760 mmHg
Vapor Pressure	2.3 x 10 <sup>-2</sup> mPa[4]	25 °C

| pKa | 7.11[8][10] | 25 °C |

Table 3: Solubility Data

Solvent	Solubility	Temperature
Water	0.135 mg/L[3][5]	20 °C, pH 7
Acetone	470 g/L[3]	20 °C
Dichloromethane	330 g/L[3][10]	20 °C
Ethanol	150 g/L[3][10]	20 °C
Toluene	410 g/L[3]	20 °C
n-Hexane	12 g/L[3]	20 °C
Dimethylformamide (DMF)	~25 mg/mL[7][11]	-

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[7][11] | - |

Table 4: Partition and Stability Data

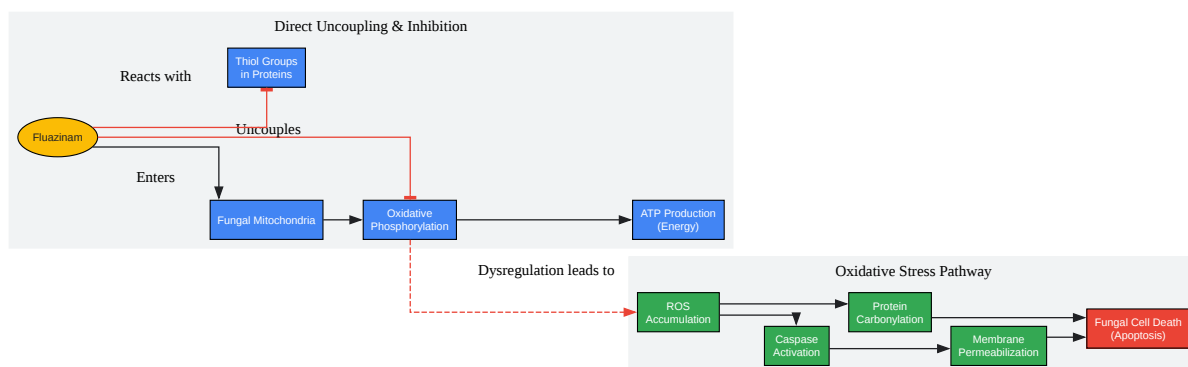
Parameter	Value	Notes
Partition Coefficient (logP)	3.56[2][10]	Indicates lipophilic nature and potential for bioaccumulation.[12]
Henry's Law Constant	$2.5 \times 10^{-4}$ atm·m <sup>3</sup> /mol[3]	Suggests potential to volatilize from water surfaces.
Soil Adsorption Coefficient (K <sub>oc</sub> )	1705 - 2316[12]	Indicates low mobility in soil.
Aerobic Soil Half-life (DT <sub>50</sub> )	~124 - 132 days[5][12]	Considered persistent in soil.
Hydrolysis Half-life (DT <sub>50</sub> )	Stable at pH 5; 42 days at pH 7; 6 days at pH 9[12]	-

| Aqueous Photolysis Half-life (DT<sub>50</sub>) | ~2.5 days[10][12] | Relatively rapid degradation in water via photolysis. |

## Fungicidal Properties and Mechanism of Action

**Fluazinam** is a protectant fungicide with multi-site activity, meaning it disrupts multiple vital functions within the fungal cell.[4] This characteristic reduces the likelihood of resistance development.[13] It is effective against a broad range of pathogens, particularly *Phytophthora infestans* (late blight), *Sclerotinia sclerotiorum* (white mold), and *Botrytis cinerea* (grey mould). [3][4][13] It acts by inhibiting spore germination and the development of infection structures.[1][3]

The primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1][3] This process disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and halting energy production, which is lethal to the fungus. Additionally, **Fluazinam** has been shown to induce oxidative stress, leading to apoptosis-like cell death.[13] This involves the accumulation of reactive oxygen species (ROS), activation of caspases, and subsequent damage to cellular components.[13]



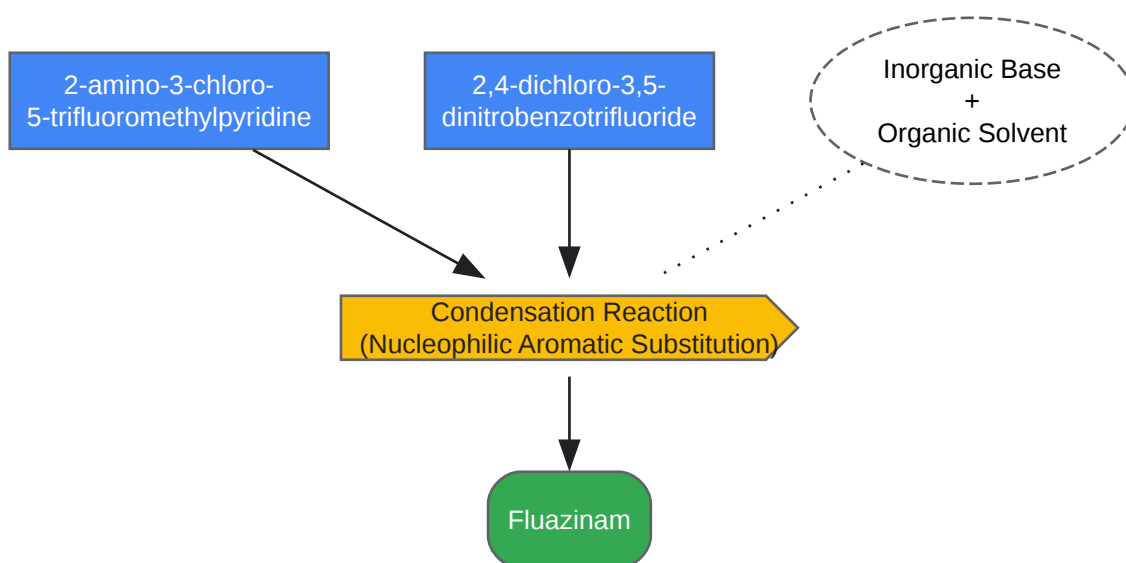
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Fig. 1: Mechanism of Action of **Fluazinam**.

## Experimental Protocols

**Fluazinam** is commercially produced via a multi-step chemical synthesis.[5] The core methodology involves a condensation reaction between a substituted aminopyridine and a substituted dinitrobenzene derivative.

General Protocol: The synthesis typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[14] This reaction is carried out in the presence of an inorganic base (e.g., potassium carbonate, sodium hydroxide) and an organic solvent (e.g., 2-methyltetrahydrofuran, dimethylformamide).[14][15] The base facilitates the nucleophilic substitution by deprotonating the aminopyridine.



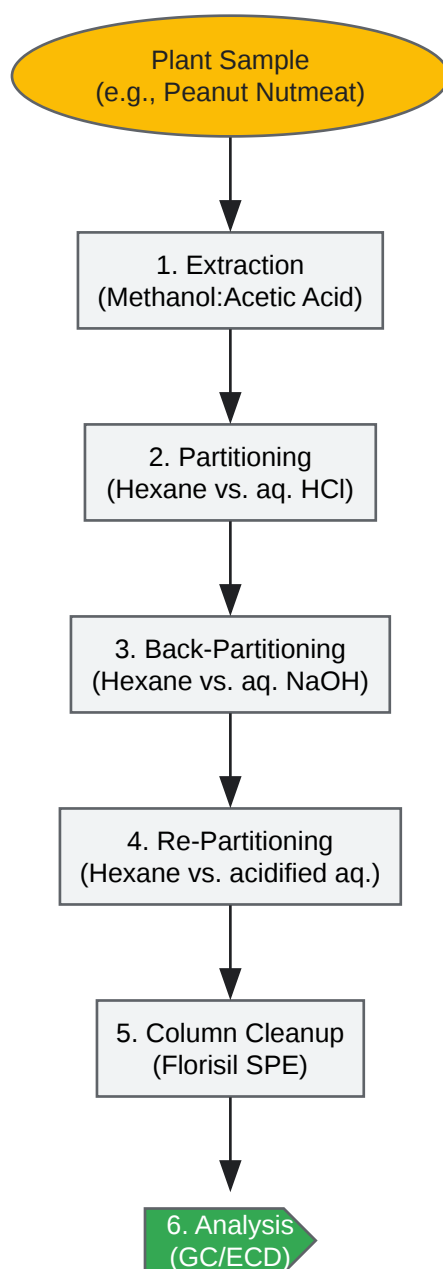
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Fig. 2: General Synthesis Workflow for **Fluazinam**.

To ensure food safety and regulatory compliance, robust analytical methods are required to quantify **Fluazinam** residues in agricultural commodities. A common approach combines QuEChERS sample preparation with gas chromatography.

Protocol: Determination of **Fluazinam** in Plant Commodities (e.g., Peanuts)[16]

- Extraction: Homogenize the sample material. Extract residues by shaking with a solution of methanol and acetic acid (100:2, v/v).
- Filtration & Dilution: Filter the extract and dilute the filtrate with 0.2 N hydrochloric acid (HCl).
- Liquid-Liquid Partitioning (Acidic): Partition the diluted extract against hexane. The analyte (**Fluazinam**) moves into the organic hexane phase.
- Back-Partitioning (Basic): Partition the hexane phase against 0.5 N sodium hydroxide (NaOH). **Fluazinam** moves into the aqueous basic phase, leaving behind certain impurities.
- Re-Partitioning (Acidic): Acidify the aqueous phase and partition it back into a fresh volume of hexane. This step further purifies the extract.
- Column Chromatography Cleanup: Concentrate the final hexane fraction and apply it to a Florisil solid-phase extraction (SPE) column. Elute the column with a hexane:ethyl ether (80:20, v/v) mixture.
- Final Preparation & Analysis: Concentrate the eluate to dryness and redissolve the residue in hexane. Analyze the solution using a Gas Chromatograph equipped with an Electron Capture Detector (GC/ECD). Quantify using an external standard calibration curve. The limit of quantification (LOQ) for this method is typically 0.01 ppm.[16]



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Fig. 3: Analytical Workflow for **Fluazinam** Residue.

The purity of technical grade **Fluazinam** is essential for formulation and regulatory approval. The internationally recognized method is provided by the Collaborative International Pesticides Analytical Council (CIPAC).

Protocol: CIPAC Method 4727[17][18]

- Principle: The content of **Fluazinam** in technical material is determined by high-performance liquid chromatography (HPLC) using a reversed-phase column.
- Apparatus: A standard HPLC system equipped with a UV detector is required.
- Mobile Phase: A suitable mixture of water and an organic solvent (e.g., acetonitrile or methanol), prepared to achieve optimal separation.
- Column: A reversed-phase column, such as a C18.
- Procedure:
  - Prepare a standard solution of **Fluazinam** analytical standard with a precisely known concentration.
  - Prepare a sample solution by accurately weighing the technical material and dissolving it in a suitable solvent.
  - Inject both the standard and sample solutions into the HPLC system.
  - Detect the analyte using a UV detector set to 240 nm.[17][19]
- Calculation: The concentration of **Fluazinam** in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram (external standardization).[17][19] Identity is confirmed by comparing retention times.[19]

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